1,2,4-Benzenetricarbonitrile
Description
Contextual Significance in Organic Synthesis and Materials Science
The significance of 1,2,4-Benzenetricarbonitrile in the laboratory stems from its function as a versatile chemical intermediate and monomer. cymitquimica.comcymitquimica.com The three nitrile groups provide multiple reactive sites for further chemical transformations, such as nucleophilic addition or cyclization reactions. cymitquimica.com This reactivity is fundamental to its role in organic synthesis, where it can serve as a precursor for a variety of more complex molecules. cymitquimica.comcymitquimica.com
In materials science, benzenetricarbonitrile isomers are recognized for their utility in creating advanced polymers and materials. cymitquimica.comcymitquimica.com The nitrile functionalities can be leveraged to construct highly stable, cross-linked polymeric networks. For instance, the related compound benzene-1,3,5-tricarbonitrile (B79428) is noted for its role in developing polymers and other advanced materials due to the chemical reactivity of its cyano groups. cymitquimica.com Similarly, this compound is identified as a building block for polymer development. cymitquimica.com The strong electron-withdrawing nature of the nitrile groups, a feature common to this class of compounds, is crucial for designing materials with specific electronic or physical properties.
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound is closely linked to research trends in the synthesis of functional macrocycles and porous crystalline polymers. Two prominent areas of research where this compound and its isomers are highly relevant are the synthesis of phthalocyanines and Covalent Organic Frameworks (COFs).
Phthalocyanine (B1677752) Synthesis: Phthalocyanines are large, aromatic macrocycles widely studied for their intense color and applications in dyes, catalysis, and optoelectronics. nih.gov A primary synthetic route to these molecules is the cyclotetramerization of phthalonitriles (1,2-benzenedicarbonitriles). umich.edu Research has shown that more complex precursors like 1,2,4,5-tetracyanobenzene can be used to synthesize polyphthalocyanines, which are extended two-dimensional polymers. lookchem.comresearchgate.net Given this precedent, this compound represents a compelling precursor for creating asymmetrically substituted phthalocyanine analogues or related macrocyclic systems. The third nitrile group offers a reactive handle for post-synthesis modification or for linking the macrocycle into larger polymeric structures.
Covalent Organic Frameworks (COFs): COFs are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high surface area, tunable porosity, and structural diversity make them promising for applications in gas storage, catalysis, and electronics. tcichemicals.com Nitrile-containing molecules are key monomers in COF synthesis, particularly for creating triazine-based frameworks (CTFs) through the cyclotrimerization of nitrile groups. mdpi.com While the highly symmetric 1,3,5-benzenetricarbonitrile is a common building block, the use of the asymmetric 1,2,4-isomer offers a pathway to COFs with different pore geometries and functionalities. The distinct spatial arrangement of its nitrile groups could lead to novel network topologies that are not accessible with more symmetrical linkers. nih.gov The development of COFs from a diverse library of organic linkers is a major focus of materials chemistry, positioning this compound as a valuable component for future research in this area. tcichemicals.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,4-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRHFSBKHHQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343844 | |
| Record name | 1,2,4-Benzenetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10347-14-5 | |
| Record name | 1,2,4-Benzenetricarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as ¹H (protons) and ¹³C.
In the ¹H NMR spectrum of 1,2,4-Benzenetricarbonitrile, the aromatic protons are expected to appear in the downfield region. The electron-withdrawing nature of the three nitrile (-C≡N) groups deshields the attached protons on the benzene (B151609) ring, shifting their resonance signals to a higher chemical shift (ppm) value. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region, but for aromatic systems, this effect contributes to shifts within the typical aromatic range, albeit at the lower field end. libretexts.org The molecule has three distinct aromatic protons, which would theoretically lead to three separate signals. The coupling patterns (splitting) between these protons would provide definitive information about their relative positions on the benzene ring.
Table 2: Predicted ¹H NMR Environments for this compound
| Proton | Adjacent Groups | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| H-3 | C2-CN, C4-CN | Aromatic region (downfield) | Doublet |
| H-5 | C4-CN, C6-H | Aromatic region (downfield) | Doublet of doublets |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected: one for each of the six aromatic carbons and one for each of the three nitrile carbons. The nitrile carbons themselves have a characteristic chemical shift, typically appearing in the range of 115–120 ppm. libretexts.org The aromatic carbons will have their signals spread across the aromatic region (typically 125-150 ppm), with the carbons directly bonded to the electron-withdrawing nitrile groups being the most deshielded (higher ppm values). libretexts.org
Table 3: Predicted ¹³C NMR Environments for this compound
| Carbon Type | Environment | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic C-H | C3, C5, C6 | ~125 - 150 |
| Aromatic C-CN (quaternary) | C1, C2, C4 | ~125 - 150 (downfield end) |
Carbon (¹³C) NMR Applications
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a powerful tool for identifying the functional groups and confirming the structural backbone of this compound.
Fourier-Transform Infrared (FTIR) spectroscopy of this compound provides clear evidence for its key functional groups and aromatic nature. The C≡N triple bond of aromatic nitriles gives rise to a characteristic sharp and intense absorption band. spectroscopyonline.comsmoldyn.org Due to electronic conjugation with the benzene ring, which slightly weakens the C≡N bond, this peak is expected to appear in the 2240–2220 cm⁻¹ range. spectroscopyonline.com The intensity of this band is attributed to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com
In addition to the nitrile stretch, the FTIR spectrum would display other characteristic bands confirming the substituted benzene structure. These include C-H stretching vibrations for the aromatic ring between 3100 and 3000 cm⁻¹, and C-C bond stretching vibrations within the ring, known as "ring modes," which typically appear as a series of sharp peaks in the 1620 to 1400 cm⁻¹ region. spectroscopyonline.com Out-of-plane C-H bending (wagging) modes, which are sensitive to the substitution pattern on the benzene ring, are expected in the 900-700 cm⁻¹ region. tum.de The frequency of the nitrile stretch is known to be sensitive to the local environment, exhibiting shifts in response to solvent polarity (solvatochromism) and electronic excitation. nih.govacs.orgacs.org
Table 1: Characteristic FTIR Vibrational Frequencies for this compound This table is based on typical values for aromatic nitriles and substituted benzenes.
| Frequency Range (cm⁻¹) | Vibration Mode | Intensity | Reference |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | spectroscopyonline.com |
| 2240 - 2220 | C≡N Stretch (Conjugated) | Strong, Sharp | spectroscopyonline.com |
| 1620 - 1400 | Aromatic C-C Ring Stretch | Medium to Strong | spectroscopyonline.com |
| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Strong | tum.de |
Fourier-Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of its fragmentation patterns. In the case of this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural stability and the characteristic cleavage pathways it undergoes upon ionization.
Under typical electron ionization (EI) conditions, this compound (C₉H₃N₃) is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For this compound, the molecular ion is observed at an m/z of 153, which aligns with its calculated molecular weight. nih.govnist.gov This peak is often the most intense peak, or base peak, in the spectrum, indicating a relatively stable molecular ion under the applied ionization conditions. nih.gov
The fragmentation of the this compound molecular ion provides valuable structural information. A significant fragment ion is observed in the mass spectrum at an m/z of 126. nih.gov This corresponds to the loss of a neutral fragment with a mass of 27 amu (atomic mass units) from the molecular ion. This loss is characteristic of the elimination of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrile-containing aromatic compounds. The stability of the resulting fragment ion contributes to the prevalence of this fragmentation route.
The precise mass measurement of the molecular ion and its fragments can be used to confirm the elemental composition of the compound. The exact mass of this compound is 153.0327 g/mol . nih.gov High-resolution mass spectrometry can differentiate this from other compounds with the same nominal mass but different elemental formulas.
Detailed research findings from the analysis of the mass spectrum of this compound are summarized in the table below. The data highlights the key ions observed, their mass-to-charge ratios, and their proposed elemental compositions, which are instrumental in the structural confirmation of the compound.
| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Elemental Composition | Inferred Neutral Loss |
| Molecular Ion | 153 | [C₉H₃N₃]⁺• | - |
| Fragment Ion | 126 | [C₈H₃N₂]⁺ | HCN |
This interactive table provides a summary of the key mass spectrometry data for this compound.
Reactivity Profiles and Mechanistic Investigations of Benzenetricarbonitriles
Nucleophilic Aromatic Substitution Pathways of Cyanobenzenes
Aromatic rings, typically nucleophilic, become electrophilic and can undergo nucleophilic substitution when substituted with potent electron-withdrawing groups. wikipedia.org For cyanobenzenes, particularly those with multiple nitrile groups like 1,2,4-benzenetricarbonitrile, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. wikipedia.orgevitachem.com
SNAr Mechanisms and Meisenheimer Complex Intermediates
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. uomustansiriyah.edu.iq The presence of electron-withdrawing groups, such as the nitrile moieties in this compound, is crucial as they activate the ring for nucleophilic attack. wikipedia.org
The initial attack by a nucleophile disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. uomustansiriyah.edu.iqwikipedia.org This intermediate is a key feature of the SNAr mechanism. youtube.com The negative charge of the Meisenheimer complex is delocalized across the ring and is further stabilized by the electron-withdrawing substituents. wikipedia.orggovtpgcdatia.ac.in The stability of this complex is a significant factor in the reaction's feasibility. mdpi.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqyoutube.com
The formation of these anionic σ-complexes, as they are also known, has been a subject of study since the early 20th century. bris.ac.uk While often considered transient intermediates, stable Meisenheimer complexes have been isolated and characterized, providing strong evidence for the stepwise nature of the SNAr reaction. wikipedia.orgmdpi.com However, recent research suggests that in some cases, the reaction may proceed through a concerted pathway without a distinct intermediate. bris.ac.uknih.gov
Radical and Benzyne (B1209423) Mechanisms in Aromatic Substitution
Beyond the common SNAr pathway, aromatic substitution on cyanobenzenes can also proceed through radical and benzyne-mediated mechanisms under specific conditions.
Radical Mechanisms: Radical-nucleophilic aromatic substitution (SRN1) is another pathway where a substituent on an aromatic ring is replaced by a nucleophile via a free radical intermediate. dalalinstitute.com Photochemical reactions, for instance, can generate radical ions that lead to substitution products. In the photoreaction of 1,2,4,5-benzenetetracarbonitrile with certain alkenes, substitution of a cyano group by an allyl radical occurs. lookchem.com This process involves the deprotonation of an alkene radical cation followed by coupling with the radical anion of the polycyanoarene. lookchem.com Tandem three-component coupling photoreactions involving polycyanoarenes, including what is described as a photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) type mechanism, have also been reported. researchgate.netacs.org In these reactions, a nucleophile attacks a photogenerated radical cation, which is then followed by an ipso-substitution on the radical anion of the polycyanoarene. researchgate.netacs.org
Benzyne Mechanisms: The elimination-addition mechanism, which proceeds through a highly reactive benzyne (or aryne) intermediate, is another possibility for nucleophilic aromatic substitution, particularly for aryl halides that are not activated by electron-withdrawing groups. pressbooks.publibretexts.org This mechanism is favored under conditions involving a very strong base. chemistry.coach The process begins with the elimination of a proton and a leaving group from adjacent positions on the ring to form the benzyne intermediate. pressbooks.pubchemistry.coach The incoming nucleophile then adds to one of the carbons of the triple bond. chemistry.coach A notable characteristic of the benzyne mechanism is the potential for cine substitution, where the incoming group may attach to the position adjacent to the one vacated by the leaving group. govtpgcdatia.ac.in
Derivatization and Chemical Transformations Involving Nitrile Moieties
The three nitrile groups of this compound are key functional handles that allow for a variety of chemical transformations. cymitquimica.com Nitriles can be considered "disguised" carboxylic acids, as their hydrolysis leads first to amides and then to carboxylic acids. ebsco.com This transformation can be achieved under more vigorous acidic conditions. ebsco.com
Furthermore, the nitrile groups can undergo reduction. Using a strong reducing agent like lithium aluminum hydride, nitriles can be reduced to the corresponding primary amines. ebsco.com Milder reducing agents can convert the nitrile to an imine, which can then be used in subsequent reactions. ebsco.com
Photochemical reactions provide another avenue for the derivatization of polycyanoarenes. For instance, the irradiation of 1,2,4,5-benzenetetracarbonitrile in the presence of certain alkenes and methanol (B129727) can lead to the formation of (β-methoxyethyl)benzenetricarbonitrile. lookchem.com
Electrochemical Behavior and Redox Chemistry of Polycyanoarenes
Redox reactions involve the transfer of electrons, leading to a change in the oxidation number of the species involved. libretexts.orgbyjus.com Oxidation is the loss of electrons, while reduction is the gain of electrons. savemyexams.com The electrochemical behavior of polycyanoarenes like this compound is of significant interest due to the strong electron-withdrawing nature of the multiple cyano groups.
Polycyanoarenes can act as electron acceptors in photochemically induced electron transfer processes. researchgate.netcdnsciencepub.com For example, photoexcited benzene-1,2,4,5-tetracarbonitrile (B1203176) can accept an electron from a suitable donor, generating a radical anion. researchgate.netacs.org This property is central to their role in sensitizing various photochemical reactions. researchgate.net
The nitrile groups themselves can serve as "built-in molecular sensors" for interfacial effects in electrocatalysis. nih.gov In nitrogen-rich carbon-based electrocatalysts derived from precursors like hexaazatriphenylene hexacarbonitrile, the nitrile functionalities play a role in the material's electronic and catalytic properties. nih.gov The electrochemical environment, specifically the electric field at the electrode-electrolyte interface, can influence the nitrile groups and, consequently, the catalytic activity of the material. nih.gov
Reaction Intermediate Identification and Analysis in Synthetic Pathways
Reaction intermediates are transient species that form during a chemical reaction, existing between the reactants and the final products. numberanalytics.comwikipedia.org The identification and analysis of these fleeting molecules are crucial for understanding reaction mechanisms. nih.gov
In the context of reactions involving this compound and other polycyanoarenes, various experimental and computational methods are employed to study intermediates.
Spectroscopic and Analytical Techniques:
NMR Spectroscopy: Low-temperature NMR spectroscopy is a powerful tool for detecting and characterizing reaction intermediates, such as carbocations and Meisenheimer complexes. wikipedia.orgnumberanalytics.com
Mass Spectrometry: This technique can be used to identify intermediates in the gas phase, providing insights into their fragmentation patterns. acs.org
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to study the structure, stability, and energetics of reaction intermediates and transition states. nih.govnumberanalytics.com These calculations can help elucidate reaction pathways and predict the feasibility of different mechanisms.
The study of intermediates in SNAr reactions, for example, has confirmed the existence of the Meisenheimer complex. wikipedia.orgmdpi.com In photochemical reactions, the detection of radical ions provides evidence for electron transfer mechanisms. lookchem.comacs.org The analysis of reaction intermediates allows chemists to refine synthetic routes and optimize reaction conditions for desired outcomes. numberanalytics.com
Applications and Role in Advanced Materials Chemistry
Building Block in Polymer Science and Macromolecular Architectures
The reactivity of its nitrile groups allows 1,2,4-benzenetricarbonitrile to serve as a fundamental building block in the creation of novel polymeric materials.
This compound is a precursor for synthesizing advanced polymeric materials and thin films. While benzene (B151609) can be a precursor for conducting polymers like poly(para-phenylene), the introduction of nitrile groups offers pathways to more complex structures. researchgate.net The polymerization of aromatic molecules like benzene under high pressure can lead to the formation of one-dimensional sp³ carbon nanomaterials, and similar principles can be applied to its derivatives. nih.gov The development of polymer thin films is crucial for applications such as creating inorganic barriers to prevent the permeation of substances like water and oxygen. nih.gov Techniques like atomic layer deposition (ALD) are used to grow these inorganic layers on polymer films, a process influenced by the polymer's functional groups. nih.gov
The synthesis of polymers with specific properties, such as thermal stability and porosity, often involves the use of nitrile-containing precursors. For instance, C3-symmetric polymers with a triazine-core have been synthesized through cyclotrimerization, demonstrating good thermal stability. researchgate.net The creation of suspended polymer thin films for studying graphitization at the nanoscale highlights the importance of precursor chemistry in materials science. dtu.dk
The study of solid-state diffusion is critical for understanding how molecules interact and form new materials, such as cocrystals. For example, the diffusion of 1,2,4,5-tetracyanobenzene into molecular crystals has been studied to form cocrystal nanorods. lookchem.com This type of research is foundational to nanotechnology, where the controlled assembly of molecules is paramount.
In nanotechnology, self-assembled block copolymer thin films are used as templates to create nanostructures for various devices. frontiersin.org The infiltration of precursors into these polymer templates allows for the fabrication of materials with specific functionalities. frontiersin.org Furthermore, the unique properties of nanostructured materials, such as carbon nanothreads derived from benzene, showcase the potential for creating materials with exceptional strength and stiffness. nih.gov
Precursor for Advanced Polymeric Materials and Thin Films
Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrile groups of this compound can coordinate with metal ions, making it a valuable ligand in the field of coordination chemistry. This allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties.
Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. mdpi.com The design of these polymers relies on the careful selection of metal ions and organic ligands. mdpi.com Nitrile-containing ligands, as well as carboxylate-based ligands derived from related benzene derivatives like benzene-1,2,4,5-tetracarboxylic acid, are frequently used to create 3D coordination polymers. researchgate.netrsc.org The resulting frameworks can exhibit interesting properties, such as luminescence. researchgate.netrsc.org
Metal-organic frameworks (MOFs) are a class of porous coordination polymers that have garnered significant attention for their potential applications in gas storage, separation, and catalysis. bohrium.comlibretexts.org The synthesis of MOFs often involves solvothermal methods, reacting metal salts with organic linkers. rsc.org The choice of linker, such as those derived from benzene with multiple functional groups, is crucial in determining the final structure and porosity of the MOF. bohrium.comresearchgate.net
Table 1: Examples of Coordination Polymers and MOFs with Benzene-Derived Ligands
| Compound/Framework | Metal Ion(s) | Organic Ligand(s) | Key Structural Feature | Potential Application(s) | Reference(s) |
| [Co2(BTC)(DMA)(H2O)]n | Co(II) | Benzene-1,2,4,5-tetracarboxylic acid (H4BTC) | 3D coordination polymer | - | researchgate.netrsc.org |
| [Zn4(BTC)2(H2O)6]n·3nH2O | Zn(II) | Benzene-1,2,4,5-tetracarboxylic acid (H4BTC) | 3D porous framework with 1D channels | Luminescence | researchgate.netrsc.org |
| MOF-5 | Zn(II) | p-Terephthalate (1,4-benzenedicarboxylate) | Large pores | Gas storage | libretexts.org |
| Prussian Blue | Fe(II), Fe(III) | Cyanide | Cubic coordination network | - | libretexts.org |
| Hofmann-type clathrate | Ni(II) | Cyanide, Ammonia | 2D coordination network | Host for organic molecules | libretexts.org |
| Amino-functionalized MOFs | Cd(II), Zn(II) | Amino-functionalized dicarboxylate ligands | 3D frameworks | Fluorescence sensing | frontiersin.org |
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. chemrj.org While this compound itself is a tridentate ligand, related studies on the complexation of metal ions with various chelating agents provide insight into the fundamental principles of coordination chemistry. helsinki.fi For example, studies with aminopolycarboxylates have been conducted to understand their complex formation with various metal ions. helsinki.fi The stability of the resulting metal complexes is a key factor in their potential applications. helsinki.fi
The interaction of ligands with metal ions in solution can be studied using techniques like NMR spectroscopy and DFT calculations to determine the structure and stoichiometry of the resulting complexes. uc.pt The nitrile groups in this compound can participate in complex formation, and understanding these interactions is crucial for designing new materials.
Design of Coordination Polymers and Metal-Organic Complexes
Components in Organic Electronic Devices and Semiconductor Materials
The electronic properties of organic molecules are at the heart of their use in electronic devices. The presence of π-conjugated systems and electron-withdrawing or -donating groups significantly influences a molecule's behavior as a semiconductor.
Organic semiconductors are essential components in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (PVs). researchgate.net The development of new organic materials with tailored properties is a continuous area of research. researchgate.net Compounds with nitrile groups are of interest in this field. For example, derivatives of 1,3,5-benzenetricarbonitrile have been explored for their potential use in organic light-emitting diodes. lookchem.comontosight.ai
The performance of organic electronic devices depends on the properties of the materials used, including their ability to transport charge carriers (electrons and holes). google.com The search for improved efficiency, operating voltage, and lifetime drives the synthesis of new organic compounds. google.com Group-IV semiconductors like silicon and germanium and their compounds are central to micro- and nanoelectronics, and the integration of organic materials with these traditional semiconductors is an active area of research. european-mrs.comcityu.edu.hk
Precursors for Organic Semiconductors
The incorporation of electron-withdrawing groups, such as the cyano (-C≡N) functionality present in this compound, is a key strategy in the design of n-type organic semiconductors. illinois.edu These materials are essential for the fabrication of a wide range of organic electronic devices. The cyano groups lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, which facilitates the injection and transport of electrons, a defining characteristic of n-channel conductivity. illinois.edu
A notable example highlighting the utility of cyanated benzene structures is the development of 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT) as a high electron affinity acceptor end group for organic semiconductors. kaust.edu.sa In a study, TCNBT was attached to an indacenodithiophene (IDT) core, converting a poor ambipolar semiconductor into a high-performance n-type semiconductor. kaust.edu.sa The resulting material, TCNBT IDT, exhibited significantly lower HOMO and LUMO energy levels compared to its fluorinated analog, leading to improved molecular orientation in organic field-effect transistors (OFETs). kaust.edu.sa These solution-processed OFETs demonstrated excellent charge carrier mobility and ambient stability, underscoring the benefits of highly cyanated building blocks derived from benzene. kaust.edu.sa While many rigid, highly π-conjugated molecules are poorly soluble and require vacuum processing, chemical functionalization is a key route to enabling solution-based fabrication. city.ac.uk
Table 1: Properties of an n-Type Organic Semiconductor Utilizing a Cyanated Benzene Derivative
| Parameter | Value | Significance |
|---|---|---|
| Semiconductor Material | TCNBT IDT | An n-type semiconductor with an indacenodithiophene (IDT) core and 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT) end groups. kaust.edu.sa |
| Electron Mobility (µe) | ~0.15 cm² V⁻¹ s⁻¹ | Indicates efficient electron transport, a key performance metric for n-type semiconductors in OFETs. kaust.edu.sa |
| Ambient Stability | Stable for 100 hours | Demonstrates robustness for practical applications, a significant challenge for many organic electronic materials. kaust.edu.sa |
| Key Structural Feature | Highly electron-deficient TCNBT end group | Dramatically lowers HOMO/LUMO energy levels, enhancing n-type characteristics and improving molecular packing. kaust.edu.sa |
Charge Transfer Nanocrystallite Preparation and Excitonic Systems
The strong electron-accepting nature of cyanobenzene derivatives makes them ideal components for forming charge-transfer (CT) complexes. A CT complex is formed between an electron donor and an electron acceptor, where a fraction of electronic charge is transferred from the donor to the acceptor. mdpi.com This interaction can lead to the formation of new materials with unique optical and electronic properties.
A close analog, 1,2,4,5-Tetracyanobenzene (TCNB), is explicitly used in the preparation of charge transfer (CT) nanocrystallites. lookchem.com These nanocrystallites have potential applications in observing the rotational motion of nano-objects within nanofluidics. lookchem.com The formation of CT complexes is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. mdpi.com Quantum-chemical modeling shows that upon excitation, a significant amount of charge is transferred from the donor to the acceptor molecule. mdpi.com
In the broader context of organic electronics, the absorption of light in a semiconductor creates an exciton, which is a bound state of an electron and an electron hole attracted by their electrostatic Coulomb force. wikipedia.org These excitons are electrically neutral and transport energy without transporting net charge. wikipedia.org In organic molecular crystals, these are typically Frenkel excitons, where the electron and hole are in close proximity, often on the same molecule. wikipedia.org The properties of these excitonic systems, including their diffusion and dissociation, are fundamental to the operation of organic photovoltaic devices and light-emitting diodes. wikipedia.orgucl.ac.uk The study of CT nanocrystallites and excitonic systems is crucial for designing materials where light absorption efficiently leads to usable electrical energy or light emission.
Table 2: Calculated Properties of Charge-Transfer Complexes
| Donor Molecule | Acceptor Molecule | Association Energy (ΔEass, kJ/mol) | Charge Transfer in Excited State (q*NPA, e⁻) |
|---|---|---|---|
| Benzene (BZ) | 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -47.0 | 1.026 |
| Naphthalene (NA) | 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -63.5 | 1.011 |
| Anthracene (AN) | 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -82.3 | 1.006 |
| Tetracene (TET) | 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -106.1 | 0.999 |
| Pentacene (PEN) | 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -118.0 | 0.994 |
*Data derived from theoretical calculations on related polycyclic aromatic hydrocarbon donors with a quinone-based acceptor, illustrating typical charge-transfer characteristics. mdpi.com
Supramolecular Chemistry and Self-Assembly of Cyanobenzene Derivatives
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. researchgate.net The ability of cyanobenzene derivatives to participate in these specific, weak interactions allows them to act as programmable building blocks (tectons) for the bottom-up fabrication of complex, ordered structures. aip.org
Non-Covalent Interactions in Directed Assembly
The directed assembly of molecules into larger, functional architectures is governed by a variety of non-covalent interactions. wikipedia.org These interactions, though individually weak, collectively dictate the structure and stability of the resulting supramolecular assembly. nih.gov Benzonitrile (B105546) and its derivatives are known to participate in several types of these interactions. aip.org
Key non-covalent interactions include:
Hydrogen Bonding: A highly directional interaction between a hydrogen atom and an electronegative atom like nitrogen. wikipedia.org
C–H···N Interactions: Benzonitrile can form weak hydrogen bonds between the nitrogen of the cyano group and hydrogen atoms on adjacent molecules. aip.org
π-π Stacking: Interactions between the electron clouds of aromatic rings. wikipedia.org
Halogen Bonding: A non-covalent interaction involving a halogen atom. nih.gov
Van der Waals Forces: These include dipole-dipole interactions and weaker London dispersion forces, which are present between all molecules. wikipedia.org
The dynamic and reversible nature of these weak interactions allows for the transformation between different assembled structures in response to external factors like molecular density or temperature. nih.gov Understanding the interplay between these forces is crucial for designing and controlling the self-assembly process to create new materials with desired properties. nih.govrsc.org
Table 3: Major Types of Non-Covalent Interactions in Molecular Assembly
| Interaction Type | Typical Energy (kcal/mol) | Description |
|---|---|---|
| Ionic | Varies widely | Electrostatic attraction between fully charged ions. wikipedia.org |
| Hydrogen Bonding | 1–12 | A strong, directional dipole-dipole interaction involving a hydrogen atom bonded to an electronegative atom (e.g., N, O, F). wikipedia.org |
| Halogen Bonding | 1–5 | A directional interaction between a halogen atom and a Lewis base. wikipedia.org |
| π-π Interactions | 1–10 | Attractive interaction between the π-electron systems of aromatic rings. wikipedia.org |
| Van der Waals Forces | <1–2 | Weak, non-specific forces including London dispersion and dipole-dipole interactions. wikipedia.org |
Formation of Ordered Molecular Architectures on Surfaces
The self-assembly of organic molecules on solid substrates is a powerful method for creating highly ordered, low-dimensional nanostructures. researchgate.net In this process, the final structure is effectively "encoded" within the properties of the constituent molecules and their interaction with the surface. sigmaaldrich.com Cyanobenzene derivatives can be used to form such ordered architectures, driven by a combination of molecule-molecule and molecule-substrate interactions. beilstein-journals.org
The formation of these structures is influenced by several factors, including the specific non-covalent interactions between molecules, the nature and symmetry of the substrate, temperature, and solvent choice. researchgate.net For instance, studies on porphyrin molecules functionalized with cyano groups have shown that the strong intermolecular interactions mediated by these groups can lead to the formation of compact, self-assembled islands on smooth surfaces. beilstein-journals.org
A sophisticated example of creating a functional molecular architecture involves constructing a three-dimensional "canopy" on a platinum surface. xmu.edu.cnrsc.org In one study, 2,6-diacetylpyridine (B75352) was strongly anchored to a platinum surface through multiple coordination bonds. xmu.edu.cnrsc.org This created a canopy-like structure with a precisely defined space underneath, demonstrating how molecular self-assembly can be used to engineer the local environment of a surface at the atomic scale for applications such as selective catalysis. xmu.edu.cnrsc.org These methods represent a shift from simple two-dimensional patterns to more complex three-dimensional architectures, opening new possibilities for creating functional surfaces. xmu.edu.cn
Table 4: Approaches to Forming Ordered Molecular Architectures on Surfaces
| Approach | Driving Forces | Example System | Resulting Structure |
|---|---|---|---|
| Self-Assembled Monolayers (SAMs) | Specific affinity between functional groups and substrate (e.g., thiol-gold). sigmaaldrich.com | Thiols on a gold surface. sigmaaldrich.com | A single, ordered layer of molecules covering the substrate. sigmaaldrich.com |
| Hydrogen-Bonded Networks | Directional hydrogen bonds between molecules. researchgate.net | Benzene-dicarboxylic acid on graphite. researchgate.net | Extended two-dimensional porous networks (e.g., honeycomb). researchgate.net |
| Metal-Organic Coordination | Coordination bonds between metal atoms and organic ligands. researchgate.net | Porphyrins and terpyridine linkers with iron. researchgate.net | Complex polymorphic networks (e.g., rhombus and Kagome lattices). researchgate.net |
| Substrate Templating | Interaction with a corrugated potential energy landscape of the substrate. beilstein-journals.org | Co-diphenylporphyrin on a single-layer cobalt oxide film. beilstein-journals.org | Commensurate assembly patterns guided by the underlying surface. beilstein-journals.org |
| 3D Architectural Construction | Strong, multidentate coordination to the surface. xmu.edu.cnrsc.org | 2,6-diacetylpyridine on a platinum surface. xmu.edu.cnrsc.org | "Canopy-shaped" molecular architectures creating protected active sites. xmu.edu.cnrsc.org |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 1,2,4-Benzenetricarbonitrile.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting molecular geometries, energies, and reaction mechanisms. researchgate.net The electronic structure, stability, and reactivity of this compound can be thoroughly analyzed using DFT calculations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.netresearchgate.netirjweb.com These descriptors provide a quantitative measure of the molecule's stability and its tendency to participate in chemical reactions. researchgate.net For instance, a higher chemical hardness value indicates greater stability. irjweb.com While specific DFT studies on this compound detailing these parameters are not abundant in the literature, the computed properties available from databases like PubChem provide a starting point for understanding its electronic nature. nih.gov The presence of three electron-withdrawing nitrile groups is expected to significantly influence the electronic distribution and reactivity of the benzene (B151609) ring.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₃N₃ | nih.gov |
| Molecular Weight | 153.14 g/mol | nih.gov |
| XLogP3-AA | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 153.032697108 Da | nih.gov |
| Topological Polar Surface Area | 71.4 Ų | nih.gov |
DFT calculations are a reliable method for predicting various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netscholarsresearchlibrary.com The vibrational frequencies and their corresponding intensities in the IR spectrum can be computed, and these theoretical spectra often show excellent agreement with experimental data after appropriate scaling. nih.gov For instance, DFT calculations can predict the fundamental frequencies and intensities for molecules like benzene. faccts.de
| Spectroscopic Parameter | Typical Output |
|---|---|
| Calculated Vibrational Frequencies (IR) | List of frequencies (cm⁻¹) and intensities (km/mol) |
| Calculated ¹³C NMR Chemical Shifts | List of chemical shifts (ppm) for each carbon atom |
| Calculated ¹H NMR Chemical Shifts | List of chemical shifts (ppm) for each hydrogen atom |
Aromaticity is a fundamental concept in chemistry, and it can be quantified using various computational descriptors. researchgate.net These indices are based on different manifestations of aromaticity, such as geometric, magnetic, and electronic properties. mdpi.com
One of the most common geometric indices is the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov HOMA is defined based on the deviation of bond lengths from an optimal value, with a value of 1 for benzene, the archetypal aromatic compound. nih.gov Magnetic criteria for aromaticity include the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring (NICS(0)) or at a certain distance above it (NICS(1)). nih.gov Negative NICS values are indicative of aromaticity. Electronic descriptors of aromaticity include the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU). mdpi.com
For benzene, reference values for these indices are well-established. researchgate.net A comparative analysis of these indices for this compound would provide a quantitative measure of the influence of the three nitrile groups on the aromaticity of the benzene ring. It is expected that the electron-withdrawing nature of the nitrile groups would lead to a reduction in the aromaticity of the ring compared to benzene.
| Aromaticity Index | Value for Benzene | Source |
|---|---|---|
| HOMA | 0.99 - 1.00 | researchgate.netnih.gov |
| NICS(1) | -10.20 | researchgate.net |
| PDI | 0.101 | researchgate.netmdpi.com |
| FLU | 0.0 | researchgate.net |
Prediction of Spectroscopic Parameters and Molecular Properties
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and intermolecular interactions.
For a molecule like this compound, which has a rigid benzene core, the conformational analysis primarily involves the rotation of the nitrile groups. However, due to the planarity of the benzene ring, significant conformational isomers are not expected. The study of the potential energy surface (PES) can confirm the most stable conformation. researchgate.netlibretexts.org
Intermolecular interactions play a crucial role in determining the bulk properties of the material. In the crystal structure of the related molecule 1,2,4,5-tetracyanobenzene, the component molecules are stacked in linear arrays. tandfonline.com The analysis of intermolecular interactions in the crystal packing of benzene and its derivatives reveals the importance of C-H···π and stacking interactions. rsc.org For this compound, the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors, and π-π stacking interactions between the aromatic rings are also expected to be significant. rsc.org The study of molecular pairs can provide quantitative information about the strength and directionality of these interactions. nih.gov
Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry. researchgate.net The process typically involves generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using force fields or DFT methods. The crystal structure of the closely related molecule 1,2,4,5-tetracyanobenzene has been determined and shows that the molecules stack in columns. oup.comrsc.orgrsc.org This provides a strong indication that this compound is likely to adopt a similar crystal packing motif, driven by π-π stacking and dipole-dipole interactions between the nitrile groups.
Molecular dynamics (MD) simulations can be used to study the solid-state behavior of the predicted crystal structures at different temperatures and pressures. wikipedia.org These simulations provide insights into the thermal stability, phase transitions, and mechanical properties of the crystalline material.
Reaction Mechanism Elucidation and Energy Profile Calculations
Transition State Analysis and Reaction Pathways
The synthesis and subsequent reactions of this compound involve multi-step processes whose pathways can be effectively mapped using computational methods. Key reactions include the introduction of nitrile groups onto the benzene ring (cyanation) and the transformation of the nitrile groups themselves, such as in cyclotrimerization reactions.
Pathways for Aromatic Cyanation: The formation of the C(sp²)–CN bond is a fundamental step in the synthesis of aromatic nitriles. Computational studies, particularly using Density Functional Theory (DFT), have shed light on the mechanisms of these reactions. For instance, metal-catalyzed cyanation reactions are common, and their mechanisms have been computationally modeled.
In copper-catalyzed radical relay processes for benzylic C–H cyanation, DFT calculations have been used to map the energy profile. snnu.edu.cnnih.gov These studies suggest that the reaction proceeds through the formation of a benzylic radical, which then interacts with a Cu(II)-cyanide complex. The calculations indicate that the formation of an alkyl-Cu(III) species is a reversible step, and the crucial, enantioselectivity-determining step is the final reductive elimination that forms the C–CN bond. nih.gov The calculated free energy barrier for this reductive elimination step often aligns well with experimental observations. nih.gov
Similarly, nickel-catalyzed cyanation of aryl halides has been explored computationally. chinesechemsoc.org These studies reveal a complex catalytic cycle involving several key steps, each with a calculated transition state and energy barrier. The cycle typically begins with an oxidative addition of the aryl halide to the Ni(0) catalyst, followed by single electron transfer (SET) to form a critical Ni(III)-aryl intermediate, cyano group transfer, and finally, reductive elimination to yield the aryl nitrile product. chinesechemsoc.org
Below is a representative table of calculated free energy barriers for key steps in a proposed nickel-catalyzed cyanation of an aryl species, illustrating the type of data generated from such computational analyses.
| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| Oxidative Addition | 4-ts | 11.2 |
| C-C Bond Cleavage | 8-ts | 13.9 |
| Isomerization | 11-ts | Not specified |
| Reductive Elimination | 13-ts | 2.7 |
| Data derived from a DFT study on nickel-catalyzed cyanation. chinesechemsoc.org |
Pathways for Nitrile Trimerization: this compound possesses three nitrile groups, making it a potential precursor for the synthesis of covalent triazine frameworks (CTFs) through cyclotrimerization. This reaction typically requires harsh conditions (e.g., high temperature, strong acids, or molten salt catalysts like ZnCl₂). rsc.org Computational studies can elucidate the mechanism of this acid-catalyzed trimerization. Theoretical calculations support a mechanism involving the initial formation of a nitrilium salt intermediate. acs.org This electrophilic species is then attacked by a second nitrile molecule, and the process repeats with a third nitrile before cyclizing to form the highly stable 1,3,5-triazine (B166579) ring. acs.org
Studies on the trimerization of various benzonitriles have shown that the electronic nature of the substituents on the benzene ring significantly influences reactivity. Benzonitriles with electron-withdrawing groups are more susceptible to trimerization. nasa.gov This suggests that the additional nitrile groups on this compound would activate the molecule towards this type of transformation compared to benzonitrile (B105546) itself.
Exploration of Quantum Mechanical Effects in Reactivity, including Tunnelling
While classical transition state theory assumes that molecules must surmount an energy barrier to react, quantum mechanics allows for a particle to "tunnel" through the barrier. chemistryviews.org This purely quantum mechanical effect is most prominent for light particles like electrons and hydrogen atoms but has also been observed for heavier atoms like carbon. chemistryviews.orgindico.global It becomes particularly significant at low temperatures where there is insufficient thermal energy to overcome the reaction barrier classically. indico.global
Hydrogen and Heavy-Atom Tunnelling: For reactions involving this compound, quantum tunneling could play a role in several scenarios. For example, in hydrogenation reactions of the nitrile groups, the transfer of a hydrogen atom is a key step. Computational and experimental studies on the hydrogenation of other nitriles have suggested that the efficiency of the reaction can be limited by the tunneling effect through the first activation barrier. aanda.orgaanda.org
More strikingly, recent computational and experimental work has demonstrated that tunneling can control reaction selectivity, leading to products that would not be expected based on classical kinetic or thermodynamic control. indico.global In some cases, reactions proceed exclusively through a higher, yet narrower, potential energy barrier because the narrower width facilitates tunneling. indico.global There are even examples where different conformers of the same molecule undergo distinct reactions controlled entirely by tunneling—one via H-atom tunneling and the other via heavy-atom tunneling. chemistryviews.org
While specific computational studies on quantum tunneling in this compound are not widely reported, the principles derived from related systems are highly relevant. For instance, in reactions involving bond formation or cleavage at the benzene ring or the nitrile carbons, heavy-atom tunneling could be a factor, especially at low temperatures. Direct dynamics computations on other systems, such as the complexation of cyclo evitachem.comcarbon, have shown a dominant role for heavy-atom tunneling in bond formation, with reactions below 50 K being driven entirely by this quantum effect. chemrxiv.org
The potential for such effects in the chemistry of this compound highlights the limitations of classical reactivity models and underscores the importance of quantum mechanical calculations for a complete understanding of its chemical behavior. indico.global
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-benzenetricarbonitrile and its derivatives is a key area for future research, with a strong emphasis on developing novel and sustainable methods. Traditional synthetic routes often involve harsh conditions or the use of hazardous reagents. researchgate.net Green chemistry principles are increasingly being applied to chemical syntheses to minimize environmental impact. mlsu.ac.in
Future research will likely focus on:
Catalytic Systems: Exploring new and efficient catalysts to improve reaction rates and yields. This includes the use of metal-free catalysts and reusable heterogeneous catalysts to enhance sustainability. rsc.orgmdpi.com
Alternative Reaction Media: Utilizing environmentally friendly solvents like water or ionic liquids, or even solvent-free conditions, to reduce the generation of hazardous waste. mdpi.comencyclopedia.pub
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. Microwave-assisted and ultrasonic irradiation methods are being explored to accelerate reactions. encyclopedia.pubrasayanjournal.co.in
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.org
A recent study demonstrated a green synthesis of 1,2,4-benzenetriol (B23740) from cellulose (B213188) using a biomass-based activated carbon catalyst, highlighting a move towards renewable feedstocks. rsc.org Similar innovative and sustainable approaches for the synthesis of this compound are anticipated.
Expanded Applications in Advanced Functional Materials and Nanotechnology
The distinct electronic and structural properties of this compound make it a promising building block for a new generation of advanced functional materials and for applications in nanotechnology. cymitquimica.comcymitquimica.com Its derivatives have shown potential in various fields, including organic electronics and materials science. ontosight.ai
Emerging research directions include:
Polymers and Copolymers: The development of novel polymers incorporating this compound units. These materials could exhibit unique thermal, mechanical, and electronic properties suitable for specialized applications. cymitquimica.com
Organic Frameworks: The use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
Nanomaterials: The incorporation of this compound into nanomaterials such as quantum dots and nanorods. ambeed.com This could lead to the development of new sensors, imaging agents, and electronic devices. For instance, advanced functional materials with ordered structures are being designed to overcome performance limitations in various technologies. nih.gov
High-Energy Density Materials: Derivatives of similar azole-based rings are being investigated for applications as high-energy density materials. mdpi.com
Interdisciplinary Research Opportunities with Computational Chemistry and Materials Science
The complexity of modern scientific challenges often requires an interdisciplinary approach, combining expertise from different fields. wikipedia.orgaup.nl The study of this compound presents significant opportunities for collaboration between computational chemists and materials scientists.
Computational Modeling: Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound. google.com This allows for the in-silico design of new materials with desired functionalities, saving time and resources in experimental synthesis. Theoretical calculations can provide insights into molecular structure, electronic properties, and reaction mechanisms. nih.gov
Materials Design and Discovery: By combining computational predictions with experimental validation, researchers can accelerate the discovery of new materials based on the this compound scaffold. spectrum-instrumentation.comktu.lt This synergistic approach is crucial for developing materials with tailored properties for specific applications. mdpi.com
Understanding Structure-Property Relationships: Interdisciplinary research can elucidate the fundamental relationships between the molecular structure of this compound derivatives and their macroscopic properties. This knowledge is essential for the rational design of next-generation materials.
Challenges and Opportunities in Fundamental Understanding of Benzenetricarbonitrile Reactivity
Despite its potential, a deeper fundamental understanding of the reactivity of this compound is needed to fully exploit its capabilities. The presence of three cyano groups leads to complex reactivity patterns that are not yet fully understood. cymitquimica.com
Key areas for future investigation include:
Reaction Mechanisms: Detailed mechanistic studies of reactions involving this compound are crucial for controlling reaction outcomes and developing new synthetic transformations. Photochemical reactions, for example, have been shown to yield various benzenetricarbonitrile derivatives through complex radical ion pathways. researchgate.netacs.org
Selective Functionalization: Developing methods for the selective functionalization of the benzene (B151609) ring and the cyano groups is a significant challenge. Achieving regioselectivity in reactions is essential for synthesizing specific isomers with desired properties.
Exploring New Reaction Pathways: Investigating novel reactions and transformations of this compound can lead to the discovery of new compounds and materials with unique properties. For instance, its electron-accepting nature makes it a candidate for single electron transfer (SET) induced reactions. molaid.com
By addressing these challenges, researchers can unlock new opportunities for the application of this compound in diverse fields, from organic synthesis to materials science and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
